1-Methylpyrrolidine-2-thione

Thionation kinetics Thermal decomposition Reaction mechanism

1-Methylpyrrolidine-2-thione (CAS 10441-57-3, N-methylthiopyrrolidone, NMTP) is a sulfur-containing heterocyclic compound belonging to the class of N-alkylpyrrolidinethiones. It is the thione analog of the widely used aprotic polar solvent N-methyl-2-pyrrolidone (NMP), wherein the carbonyl oxygen is replaced by a thiocarbonyl sulfur.

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 10441-57-3
Cat. No. B080702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-2-thione
CAS10441-57-3
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESCN1CCCC1=S
InChIInChI=1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3
InChIKeyOQILOJRSIWGQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidine-2-thione (CAS 10441-57-3): Technical Specifications and Procurement Considerations for the Thione Analog of NMP


1-Methylpyrrolidine-2-thione (CAS 10441-57-3, N-methylthiopyrrolidone, NMTP) is a sulfur-containing heterocyclic compound belonging to the class of N-alkylpyrrolidinethiones. It is the thione analog of the widely used aprotic polar solvent N-methyl-2-pyrrolidone (NMP), wherein the carbonyl oxygen is replaced by a thiocarbonyl sulfur [1]. This substitution transforms the physicochemical and reactive properties of the heterocyclic scaffold. NMTP serves as a versatile thionating agent and synthetic intermediate in organic synthesis, as a sulfur-donor ligand in coordination chemistry and catalysis, and as a core structural motif in the development of pharmaceutical and agrochemical candidates [1][2][3].

Why 1-Methylpyrrolidine-2-thione Cannot Be Substituted with NMP or Other Thioamides for Specific Applications: The Case for Compound-Specific Procurement


Direct substitution of 1-methylpyrrolidine-2-thione with its oxygen analog (NMP) or other thioamides (e.g., thiobenzamide, thiobenzanilide) is chemically invalid for applications requiring a thionating agent or sulfur-donor ligand. The C=S bond in NMTP is thermodynamically less stable than the C=O bond in NMP, which is the fundamental driver for its ability to transfer sulfur to other molecules. Comparative reaction kinetics demonstrate that NMTP exhibits substantially different reactivity profiles than other thioamides and thioureas, precluding their interchangeable use in synthetic pathways where specific activation energy barriers and sulfur transfer rates are critical to yield and selectivity [1].

Quantitative Comparative Evidence for 1-Methylpyrrolidine-2-thione: Differentiated Performance in Thionation, Stereoselective Synthesis, and Coordination Chemistry


Thermal Decomposition Activation Energy of 1-Methylpyrrolidine-2-thione Compared to Other Thioamides and Thioureas

1-Methylpyrrolidine-2-thione (NMTP) exhibits a distinct thermal decomposition activation energy (Ea) compared to a panel of structurally related thioamides and thioureas. The compound undergoes thermal decomposition via a first-order kinetic mechanism. In a direct head-to-head comparison study, NMTP demonstrated an Ea of 20.9 kcal/mol, which is 1.8 kcal/mol higher than thiobenzamide (Ea = 19.1 kcal/mol), 2.6 kcal/mol lower than thiobenzanilide (Ea = 23.5 kcal/mol), and 5.7 kcal/mol lower than thiourea (Ea = 26.6 kcal/mol) [1].

Thionation kinetics Thermal decomposition Reaction mechanism

Thermal Decomposition Entropy of Activation (ΔS‡) of 1-Methylpyrrolidine-2-thione Compared to Related Thioamides

The entropy of activation (ΔS‡) provides insight into the degree of ordering in the transition state during thermal decomposition. In a direct comparative study, 1-methylpyrrolidine-2-thione exhibited a ΔS‡ of -14.2 cal·mol⁻¹·K⁻¹. This value indicates a more ordered transition state compared to thiobenzamide (ΔS‡ = -12.8 cal·mol⁻¹·K⁻¹), but a less ordered transition state compared to thiobenzanilide (ΔS‡ = -16.1 cal·mol⁻¹·K⁻¹) and thiourea (ΔS‡ = -18.7 cal·mol⁻¹·K⁻¹) [1].

Reaction mechanism Transition state Activation entropy

Stereoselective Thiirane Synthesis: Reaction Outcome of 1-Methylpyrrolidine-2-thione vs. Thiofenchone with Optically Active Oxiranes

1-Methylpyrrolidine-2-thione reacts with (R)-2-phenyloxirane to yield (S)-2-phenylthiirane in 56% isolated yield with 87–93% enantiomeric excess (ee), alongside 1-methylpyrrolidin-2-one as a co-product [1]. In contrast, under comparable conditions, the reaction of the thioketone thiofenchone with the same oxirane leads to spirocyclic 1,3-oxathiolanes via a regioselective ring enlargement pathway, producing no thiirane [1].

Stereoselective synthesis Thiirane Oxirane ring opening

Jahn-Teller Distortion in Nickel(II) Complexes: Comparative Tetrahedral Geometry of NMTP vs. Zn(II) Complex

1-Methylpyrrolidine-2-thione (NMTP) forms tetrameric complexes of the type [M(NMTP)]₄(BF₄)₂. X-ray crystallographic analysis reveals that the Zn(II) complex adopts a nearly regular tetrahedral geometry. In stark contrast, the Ni(II) complex exhibits a pronounced Jahn-Teller distortion, with trans-S-Ni-S bond angles compressing from the ideal tetrahedral value of 109.5° to approximately 85° [1].

Coordination chemistry Ligand design Jahn-Teller effect

Antifungal Activity: Class-Level Inference for Pyrrolidinethione Scaffolds vs. Pyrrolidinones

Class-level comparative studies on pyrrolidinethione derivatives demonstrate that substitution of the carbonyl oxygen with a thiocarbonyl sulfur confers enhanced biological activity. A structure-activity relationship study found that pyrrolidinethione compounds exhibited higher activity than their pyrrolidinone analogs [1]. Consistent with this class-level inference, a pyrrolidine-2-thione derivative isolated from Fusarium species has been documented to possess antifungal activity [2].

Antifungal activity Structure-activity relationship Thiolactam

Recommended Application Scenarios for 1-Methylpyrrolidine-2-thione Based on Quantitative Performance Differentiation


Synthesis of Enantioenriched Thiiranes via Stereoselective Sulfur Transfer

1-Methylpyrrolidine-2-thione is specifically indicated for the stereoselective conversion of optically active oxiranes to thiiranes. The compound has been demonstrated to produce (S)-2-phenylthiirane in 56% yield with 87–93% enantiomeric excess from (R)-2-phenyloxirane. This contrasts with the behavior of thioketones like thiofenchone, which under similar conditions yield 1,3-oxathiolanes rather than thiiranes [1]. Researchers requiring a reagent that delivers a stereospecific sulfur atom transfer to epoxides should procure NMTP specifically, as alternative thiocarbonyl compounds do not provide this transformation pathway.

Kinetic Studies Requiring a Calibrated Thionating Agent with Defined Activation Parameters

For mechanistic investigations or process chemistry involving thermal sulfur transfer, 1-methylpyrrolidine-2-thione offers a well-characterized kinetic profile with a precisely measured activation energy (Ea = 20.9 kcal/mol) and entropy of activation (ΔS‡ = -14.2 cal·mol⁻¹·K⁻¹) [1]. This is distinct from the kinetic parameters of other common thioamides and thioureas. For experiments where sulfur transfer kinetics must be controlled, matched, or modeled, the known kinetic constants of NMTP provide a reproducible baseline that cannot be achieved by substituting an uncharacterized or kinetically distinct alternative.

Coordination Chemistry and Ligand Design: Probing Jahn-Teller Distortion in d⁸ Metal Complexes

NMTP serves as an effective sulfur-donor ligand for constructing tetrahedral metal complexes that are sensitive to electronic configuration. Crystallographic data confirm that the [Ni(NMTP)]₄(BF₄)₂ complex exhibits a significant Jahn-Teller distortion (trans-S-Ni-S angle ≈ 85°), whereas the isostructural Zn(II) complex remains nearly regular tetrahedral [1]. This property makes NMTP a valuable ligand for inorganic chemists investigating the Jahn-Teller effect, for designing magnetic materials with tunable geometry, or for calibrating computational models of metal-ligand bonding.

Medicinal Chemistry: Scaffold for Antifungal SAR with Class-Level Thiolactam Advantage

As a representative thiolactam building block, 1-methylpyrrolidine-2-thione serves as a foundational scaffold for antifungal drug discovery and structure-activity relationship studies. Pyrrolidinethione derivatives have demonstrated class-level activity superiority over their pyrrolidinone analogs, and a related pyrrolidine-2-thione natural product has confirmed antifungal properties [1][2]. Medicinal chemists developing sulfur-containing heterocycles for antifungal screening should select NMTP as the starting scaffold to leverage this class-level activity advantage before introducing further structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpyrrolidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.